molecular formula C9H14O B14744963 5-Butoxypent-3-en-1-yne CAS No. 2807-18-3

5-Butoxypent-3-en-1-yne

Cat. No.: B14744963
CAS No.: 2807-18-3
M. Wt: 138.21 g/mol
InChI Key: ZAUXKAFQCGLVEI-UHFFFAOYSA-N
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Description

5-Butoxypent-3-en-1-yne: is an organic compound with the molecular formula C₉H₁₄O . It is characterized by the presence of both an alkyne and an alkene functional group, making it a member of the enyne family. This compound is notable for its unique structure, which includes a butoxy group attached to a pentenyl chain with a terminal alkyne.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Butoxypent-3-en-1-yne typically involves the reaction of 5-bromopent-3-en-1-yne with sodium butoxide . The reaction proceeds under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as tetrahydrofuran. The reaction can be represented as follows:

5-Bromopent-3-en-1-yne+Sodium butoxideThis compound+Sodium bromide\text{5-Bromopent-3-en-1-yne} + \text{Sodium butoxide} \rightarrow \text{this compound} + \text{Sodium bromide} 5-Bromopent-3-en-1-yne+Sodium butoxide→this compound+Sodium bromide

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Butoxypent-3-en-1-yne undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as or are commonly used.

    Reduction: Catalysts like or are employed.

    Substitution: Reagents like or are used.

Major Products:

    Oxidation: Formation of epoxides or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted enynes.

Scientific Research Applications

5-Butoxypent-3-en-1-yne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving enynes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Butoxypent-3-en-1-yne involves its interaction with various molecular targets. The compound can undergo cycloaddition reactions with other molecules, leading to the formation of cyclic structures. These reactions are often catalyzed by transition metals such as copper or palladium . The pathways involved include the formation of metal-alkyne complexes and subsequent insertion reactions .

Comparison with Similar Compounds

  • 5-Bromopent-3-en-1-yne
  • Pent-3-en-1-yne
  • 5-Butoxypent-2-en-1-yne

Comparison: 5-Butoxypent-3-en-1-yne is unique due to the presence of the butoxy group, which imparts different chemical properties compared to its analogs. For instance, 5-Bromopent-3-en-1-yne lacks the butoxy group and has different reactivity, particularly in substitution reactions. Pent-3-en-1-yne does not have the butoxy group, making it less versatile in certain synthetic applications. 5-Butoxypent-2-en-1-yne has a different position of the double bond, affecting its reactivity and the types of products formed in chemical reactions.

Properties

CAS No.

2807-18-3

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

5-butoxypent-3-en-1-yne

InChI

InChI=1S/C9H14O/c1-3-5-7-9-10-8-6-4-2/h1,5,7H,4,6,8-9H2,2H3

InChI Key

ZAUXKAFQCGLVEI-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC=CC#C

Origin of Product

United States

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